![molecular formula C19H21N3O3S B2872377 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone CAS No. 899972-27-1](/img/structure/B2872377.png)
1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
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Description
1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
The exact mass of the compound 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s pyrazolone moiety and phenolic hydroxyl group suggest potential anti-inflammatory effects. Researchers have investigated its ability to modulate inflammatory pathways, making it a candidate for drug development in conditions like arthritis, asthma, and autoimmune diseases .
- The chromanone scaffold has been associated with anticancer properties. Studies explore the compound’s impact on cancer cell proliferation, apoptosis, and metastasis. Researchers investigate its potential as a targeted therapy or adjuvant in cancer treatment .
- The presence of the phenolic group hints at antioxidant properties. Investigations focus on its ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions .
- The compound’s unique structure may influence neuronal health. Researchers study its impact on neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Potential mechanisms include anti-inflammatory and antioxidant actions .
- Some studies explore the compound’s effects on cardiovascular health. Its potential as a vasodilator, antiplatelet agent, or regulator of blood pressure warrants further investigation. Cardiovascular diseases remain a global health concern, and novel compounds are sought for prevention and treatment .
- The compound’s heterocyclic rings and functional groups make it an interesting candidate for antimicrobial research. Investigations focus on its efficacy against bacteria, fungi, and viruses. Novel antimicrobial agents are crucial to combat emerging drug-resistant pathogens .
Anti-inflammatory Properties
Anticancer Potential
Antioxidant Activity
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Activity
properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-15-4-1-3-14(11-15)17-12-16(18-5-2-10-26-18)20-22(17)19(24)13-21-6-8-25-9-7-21/h1-5,10-11,17,23H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFNGXHSVFFZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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